Mexiletine
Overview
Description
Mexiletine is a medication primarily used to treat abnormal heart rhythms, chronic pain, and some causes of muscle stiffness. It is a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . This compound is structurally similar to lidocaine but is orally active .
Mechanism of Action
Mexiletine is a class 1B antiarrhythmic agent that has been used in the treatment of documented ventricular arrhythmias . This article will discuss the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Target of Action
This compound primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of impulses in the heart, which are essential for maintaining a regular heart rhythm .
Mode of Action
This compound, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses . This reduces the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels . This interaction with its targets results in a shortening of the action potential duration, a reduction in refractoriness, and a decrease in Vmax in partially depolarized cells with fast response action potentials .
Biochemical Pathways
This compound affects the sodium ion transport pathway in the heart . By inhibiting sodium channels, it disrupts the normal flow of sodium ions, which in turn affects the action potential of the heart cells . This can help to stabilize the heart rhythm and prevent abnormal heart rhythms or arrhythmias .
Pharmacokinetics
This compound is well absorbed and has a distribution volume of 5 to 7 L/kg . It is metabolized in the liver via CYP2D6 to inactive metabolites . About 10% of the drug is excreted unchanged in the urine . The half-life of elimination is approximately 10 to 12 hours . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action include a significant increase in peak sodium current, without any significant change in the voltage dependence of (in)activation . This is accompanied by a significant increase in action potential upstroke velocity, without changes in other action potential parameters .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions that may affect the action of this compound . Additionally, patient-specific factors such as heart rate can also influence the drug’s action, as this compound has fast onset and offset kinetics, meaning that it has little or no effect at slower heart rates, and more effects at faster heart rates .
Biochemical Analysis
Biochemical Properties
Mexiletine interacts with various biomolecules, particularly voltage-gated sodium channels. By inhibiting these channels, this compound reduces the influx of sodium ions during the action potential, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . This interaction is essential for its antiarrhythmic properties. This compound also exhibits some anticonvulsant properties, although these are less well understood .
Cellular Effects
This compound affects various types of cells, particularly cardiomyocytes. It influences cell function by shortening the action potential duration and reducing refractoriness in cardiac cells . This effect is more pronounced at faster heart rates, making this compound particularly effective in treating tachyarrhythmias . Additionally, this compound has been shown to lower both white blood cells and platelets, which can impact the body’s ability to fight infections and form blood clots .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses . This inhibition reduces the rate of rise of the action potential (Phase 0) and decreases the effective refractory period in Purkinje fibers . This compound achieves this by binding to the sodium channels, thereby preventing sodium ions from entering the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a fast onset and offset of action, meaning its effects are quickly observed and dissipate rapidly . The stability of this compound is relatively high, with a half-life of approximately 10-12 hours . Long-term studies have indicated that this compound can maintain its antiarrhythmic effects over extended periods, although some degradation may occur .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively suppresses ventricular arrhythmias and increases the fibrillation threshold of the ischemic myocardium . At higher doses, this compound can cause adverse effects such as gastrointestinal and neurological symptoms . The therapeutic range for this compound is typically between 0.5-2 mg/L .
Metabolic Pathways
This compound is primarily metabolized in the liver through the CYP2D6 pathway, with minor contributions from CYP1A2 . The major metabolites include p-hydroxythis compound, hydroxy-methylthis compound, and N-hydroxy-mexiletine, which have minimal antiarrhythmic activity . The involvement of CYP2D6 means that individuals with different metabolizer phenotypes may experience varying levels of drug efficacy and side effects .
Transport and Distribution
This compound is well absorbed and distributed throughout the body, with a volume of distribution of 5-7 L/kg . It is approximately 50-60% protein-bound in the plasma . This compound is excreted primarily through the urine, with about 10% of the drug excreted unchanged . The drug’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with sodium channels on the cell membrane . The drug does not appear to undergo significant post-translational modifications that would direct it to specific organelles. Its ability to restore trafficking defects in certain sodium channel mutations suggests that this compound may have some influence on protein localization within the cell .
Preparation Methods
Mexiletine hydrochloride can be prepared into slow-release tablets or capsules through a series of steps including sieving the materials, mixing, pelletizing, and tabletting or encapsulating . The preparation involves the use of this compound hydrochloride as the active component, along with slow-releasing materials and medicinal supplementary materials . The process ensures both fast and slow-releasing features, high bioavailability, and a long-acting period .
Chemical Reactions Analysis
Mexiletine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its amine group.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mexiletine has several scientific research applications:
Chemistry: this compound is studied for its chemical properties and reactions, contributing to the understanding of sodium channel blockers.
Biology: In biological research, this compound is used to study its effects on sodium channels and its potential neuroprotective properties.
Medicine: this compound is extensively used in medical research for its anti-arrhythmic properties, treatment of chronic pain, and muscle stiffness.
Industry: In the pharmaceutical industry, this compound is used in the development of medications for heart rhythm disorders and pain management.
Comparison with Similar Compounds
Mexiletine is structurally similar to lidocaine but is orally active . Other similar compounds include:
Lidocaine: Used as a local anesthetic and anti-arrhythmic agent.
Amiodarone: Used for life-threatening ventricular arrhythmias but has a different mechanism of action and longer half-life.
Propranolol: A non-cardioselective beta-blocker used for blood pressure and angina control, with different pharmacological properties.
This compound is unique in its fast onset and offset kinetics, making it particularly effective for treating ventricular arrhythmias without significantly affecting slower heart rates .
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5370-01-4 (hydrochloride) | |
Record name | Mexiletine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048446 | |
Record name | Mexiletine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.38e-01 g/L | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31828-71-4 | |
Record name | Mexiletine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mexiletine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mexiletine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mexiletine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEXILETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-205 °C, 203 - 205 °C | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mexiletine?
A1: this compound functions as a sodium channel blocker, primarily targeting voltage-gated sodium channels in cardiac tissue. [, ] This action reduces ventricular automaticity while shortening both action potential duration and the effective refractory period. [, ]
Q2: How does this compound affect different sodium channel isoforms?
A2: Research suggests this compound exhibits state-dependent affinities for various sodium channel isoforms, including Nav1.2, Nav1.4, and Nav1.5. [] The binding affinity and location within the channel pore seem to differ depending on the channel's state (open, closed, inactivated) and the specific isoform. []
Q3: Does this compound affect potassium channels?
A3: While this compound primarily targets sodium channels, studies indicate it can also modulate ATP-sensitive K+ channels in vascular smooth muscle cells. [, ] This modulation can lead to augmented vasodilation in response to nitric oxide donors like sodium nitroprusside. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol.
Q5: Are there any unique spectroscopic features of this compound or its metabolites?
A5: Research using gas chromatography-mass spectrometry (GC/MS) has identified specific ions (m/z 58, 102, 122, 232, and 234) that are characteristic of this compound after derivatization with 2,2,2-trichloroethyl chloroformate. [] This technique facilitates accurate quantification of this compound in serum. []
Q6: What are the major metabolites of this compound, and how have they been characterized?
A6: this compound undergoes extensive metabolism, with key metabolites including hydroxymethylthis compound, p-hydroxythis compound, N-hydroxythis compound glucuronide, and this compound carbonyloxy beta-D-glucuronide. [, , , ] These metabolites have been isolated and structurally characterized using techniques like TLC, GC/MS, fast atom bombardment mass spectrometry, and NMR. [, , ]
Q7: What is the primary route of this compound elimination?
A7: this compound is primarily eliminated through hepatic metabolism. []
Q8: How does the elimination half-life of this compound vary in different patient populations?
A8: The elimination half-life of this compound is approximately 10 hours, but it can be prolonged in patients with acute myocardial infarction, chronic congestive heart failure, or hepatic insufficiency. []
Q9: How is this compound absorbed after oral administration?
A9: this compound demonstrates good oral absorption, with peak serum concentrations typically achieved within 3 hours. [] The presence of food can delay the time to peak concentration but does not significantly affect overall absorption. []
Q10: How is this compound distributed in the body?
A10: this compound exhibits a large volume of distribution, indicating widespread tissue penetration. [] Studies have shown its distribution into saliva and red blood cells, with some evidence suggesting stereoselective disposition in saliva. []
Q11: How do factors like smoking or CYP2D6 activity affect this compound clearance?
A11: Studies indicate that this compound clearance is higher in smokers, likely due to increased CYP1A2 activity, a key enzyme involved in this compound metabolism. [, ] Similarly, individuals with higher CYP2D6 activity demonstrate increased clearance compared to poor metabolizers. [, ]
Q12: What are the primary clinical applications of this compound?
A12: this compound is primarily used for the treatment of ventricular arrhythmias, including those occurring in the acute phase of myocardial infarction and chronic settings. [, , ] It is also used to reduce muscle stiffness and other symptoms associated with nondystrophic myotonia. [, ]
Q13: How effective is this compound in suppressing ventricular arrhythmias compared to other antiarrhythmic agents?
A13: Clinical trials have shown this compound to be effective in suppressing ventricular ectopy, both in acute and chronic settings. [, , ] In comparative studies, this compound has shown comparable efficacy to other antiarrhythmic agents like quinidine, procainamide, and disopyramide in some patient populations. [, , ]
Q14: Can this compound be used in combination with other antiarrhythmic agents?
A14: Yes, this compound can be used in combination with other antiarrhythmic agents to enhance efficacy in certain cases. [, , ] For example, combining this compound with propranolol, quinidine, or amiodarone may improve efficacy in patients with refractory arrhythmias. [] Additionally, studies suggest a synergistic effect of dofetilide and this compound in suppressing atrial fibrillation. []
Q15: Does this compound have a role in managing myotonia?
A15: this compound has demonstrated efficacy in reducing muscle stiffness and other symptoms of nondystrophic myotonia in both randomized controlled trials and aggregated N-of-1 trials. [, ] This effect is attributed to its sodium channel blocking properties, which help to stabilize muscle fiber excitability. [, ]
Q16: Can this compound be used to treat neuropathic pain?
A16: While not its primary indication, this compound has shown potential in managing neuropathic pain, particularly in conditions like diabetic neuropathy. [, ] Its mechanism of action in this context likely involves blocking sodium channels involved in pain signaling. [, ]
Q17: What are the common side effects associated with this compound?
A17: The most common side effects associated with this compound are gastrointestinal and central nervous system-related. [, , ] These can include nausea, vomiting, dizziness, and tremor. [, , ]
Q18: Can this compound cause cardiac side effects?
A18: While generally well-tolerated, this compound can potentially cause cardiodepressant effects, particularly in patients with severe left ventricular dysfunction. [] High plasma levels, even within the therapeutic range, increase the risk of hemodynamic deterioration. []
Q19: Are there any potential drug interactions with this compound that raise safety concerns?
A19: this compound's metabolism by CYP enzymes raises the potential for drug interactions. Co-administration with strong CYP inhibitors, particularly CYP1A2 and CYP2D6 inhibitors, may increase the risk of this compound toxicity due to reduced clearance. [, , ]
Q20: Are there different formulations of this compound available?
A20: this compound is available in both immediate-release and slow-release oral formulations. [, ] The slow-release formulation allows for less frequent dosing, potentially improving patient compliance. [, ]
Q21: Are there any strategies being explored to improve this compound delivery or target it to specific tissues?
A21: Research has focused on developing timed-release capsule formulations of this compound hydrochloride to optimize drug delivery and potentially reduce side effects associated with fluctuations in plasma concentrations. []
Q22: What analytical methods are commonly used to measure this compound concentrations?
A22: Various analytical techniques have been employed to measure this compound concentrations in biological samples. These include high-performance liquid chromatography (HPLC) [, ] and gas chromatography coupled with mass spectrometry (GC/MS). []
Q23: What are the advantages of HPLC over GC/MS for measuring this compound concentrations?
A23: While both HPLC and GC/MS can accurately quantify this compound, HPLC is often preferred due to its rapidity, cost-effectiveness, and the ability to analyze samples without requiring derivatization. []
Q24: How has computational chemistry been used to understand this compound's interactions with its target?
A24: Molecular modeling studies, based on the bacterial Na+ channel structure, have provided insights into how this compound interacts with the sodium channel pore. [] These simulations suggest that this compound's location and orientation within the pore differ depending on the channel's state (open or closed), influencing its blocking efficacy. []
Q25: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound analogs?
A25: QSAR studies have explored the relationship between structural modifications to this compound and their impact on hERG potassium channel blocking activity. [] These models suggest that modifying the aromatic ring substituents can significantly alter hERG binding affinity and potentially reduce associated cardiotoxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.